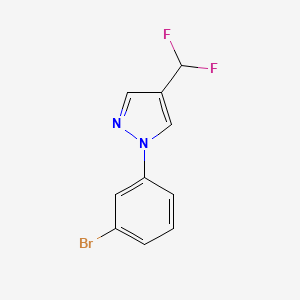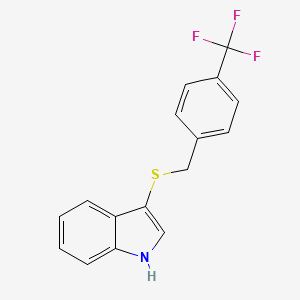
3-((4-(trifluoromethyl)benzyl)thio)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-(trifluoromethyl)benzyl)thio)-1H-indole” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a trifluoromethyl group attached to a benzyl group, which is then attached to the indole via a sulfur atom .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (iii) chloride . Another method involves the trifluoromethylthiolation of thiols to the corresponding trifluoromethyl disulfides .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic ring structure of the indole group, with the benzyl group attached via a sulfur atom. The benzyl group would also have a trifluoromethyl group attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the trifluoromethyl group could potentially be replaced with other groups in a substitution reaction . The compound could also potentially participate in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the trifluoromethyl group, the benzyl group, and the indole group. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence their biological activity .Applications De Recherche Scientifique
Catalytic C4-Selective Fluoroalkylation of Indoles
The catalytic C4-selective fluoroalkylation of indoles represents a significant advancement in chemical synthesis, demonstrating the utility of fluoroalkyl groups in modifying the properties of indole derivatives. This approach utilizes (1H, 1H-perfluoroalkyl)mesityliodonium triflate with a palladium catalyst, showcasing the regioselective modification of indoles, including "3-((4-(trifluoromethyl)benzyl)thio)-1H-indole" derivatives. The methodology's success hinges on the strategic use of directing groups and highlights the potential for further heteroarene modifications (Borah & Shi, 2017).
Synthesis of 3-((Trifluoromethyl)thio)indoles
The synthesis of 3-((trifluoromethyl)thio)indoles, through a palladium(II)-catalyzed reaction, underscores the compound's synthetic accessibility and versatility. By employing 2-alkynylaniline and trifluoromethanesulfanylamide, researchers have opened avenues for generating a variety of indole derivatives, highlighting the compound's role in facilitating novel chemical entities. The presence of bismuth(III) chloride is pivotal, activating the trifluoromethanesulfanylamide and ensuring the transformation's success (Sheng, Li, & Wu, 2014).
N-Substituted Indole Derivatives Synthesis
The phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization method offers a novel pathway for synthesizing N-arylated and N-alkylated indole derivatives. This innovative approach allows for the construction of the indole skeleton at the final synthetic step, facilitating the development of pyrrole-fused aromatic compounds. Such methodologies are crucial for expanding the utility of "this compound" in synthesizing biologically active molecules (Du, Liu, Linn, & Zhao, 2006).
Palladium-Catalyzed Synthesis and Functionalization of Indoles
The synthesis and functionalization of indoles through palladium-catalyzed reactions underscore the compound's significance in organic chemistry. With a focus on substituted indole nuclei, this research highlights the vast number of natural and synthetic compounds that can be synthesized, offering insights into the development of pharmaceuticals and fine chemicals. This area of research demonstrates the compound's foundational role in advancing synthetic methodologies (Cacchi & Fabrizi, 2005).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target peripheral sensory trigeminal nerves .
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals . The compound may interact with its targets through a free radical reaction .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways .
Result of Action
Compounds with similar structures have shown interesting activity against botrytis cinerea, fusarium oxysporum, and aspergillus spp .
Propriétés
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NS/c17-16(18,19)12-7-5-11(6-8-12)10-21-15-9-20-14-4-2-1-3-13(14)15/h1-9,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUJEODLTXUIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

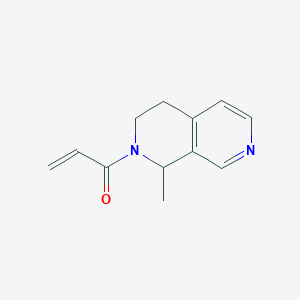
![N-(4-fluorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2976307.png)
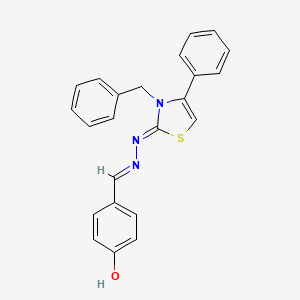
![4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2976310.png)
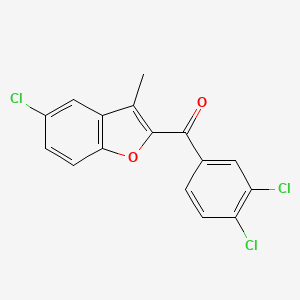
![1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2976315.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)
![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2976321.png)
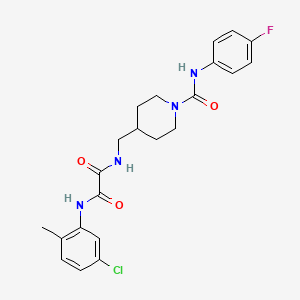
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)
